molecular formula C16H19NO3S2 B2663398 4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1207009-98-0

4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No. B2663398
CAS RN: 1207009-98-0
M. Wt: 337.45
InChI Key: DCNPLOGCHUCLCD-UHFFFAOYSA-N
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Description

The compound “4-methoxy-2-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The presence of a methoxy group (-OCH3) and a cyclopropyl group are also noted .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene and benzene rings would contribute to the molecule’s stability. The electron-donating methoxy group could potentially increase the electron density on the aromatic ring, influencing its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group could potentially undergo hydrolysis, and the thiophene ring might be susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the molecular structure. For example, the presence of the polar sulfonamide group could enhance solubility in polar solvents .

Scientific Research Applications

Pharmacological Properties

Thiophene derivatives exhibit various pharmacological properties:

Notable examples include suprofen , which features a 2-substituted thiophene framework and serves as a nonsteroidal anti-inflammatory drug, and articaine , a 2,3,4-trisubstituted thiophene used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Chemosensor for Silver Ions

Interestingly, 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine has been identified as a highly selective chemosensor for Ag+ ions in a methanol–water mixture. Its sensitivity allows detection down to a low concentration of 5.0 × 10−6 mol L−1 .

Other Potential Applications

While the above fields represent key areas, further research may uncover additional applications for this compound. For instance, investigations into its interactions with biological targets or its potential as a building block for novel materials could yield exciting results.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a sulfonamide group act as enzyme inhibitors in bacteria, making them effective antibiotics .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential uses of this compound, particularly if it exhibits useful biological activity. Modifications to the molecular structure could also be investigated to enhance its properties .

properties

IUPAC Name

4-methoxy-2-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12-10-13(20-2)5-6-14(12)22(18,19)17-11-16(7-8-16)15-4-3-9-21-15/h3-6,9-10,17H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNPLOGCHUCLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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